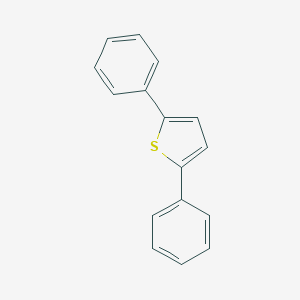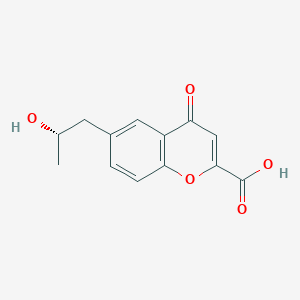
Lup-20(29)-ene-2alpha,3beta-diol
Overview
Description
Lup-20(29)-ene-2alpha,3beta-diol is a pentacyclic triterpenoid compound belonging to the lupane group. It is a naturally occurring compound found in various plant species, particularly in the outer bark of birch trees. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
Target of Action
Lup-20(29)-ene-2alpha,3beta-diol, also known as Lupeol, is a lupane-type triterpene . It has been found to interact with various targets, including the high-mobility group AT-hook 2 (HMGA2) , and it has been suggested to inhibit the water splitting enzyme and the PQH2 site on b6f complex .
Mode of Action
Lupeol interacts with its targets, leading to various changes in cellular processes. For instance, it has been found to induce cell cycle arrest in the G0/G1 phase by decreasing the expression of cyclin D1 . It also induces mitochondrial apoptosis by increasing the expression of Bax, caspase-9, and poly(ADP-ribose) polymerase, and by causing mitochondrial membrane potential loss and leaks of cytochrome c (Cyt C) from mitochondria .
Biochemical Pathways
Lupeol affects several biochemical pathways. It has been found to affect cell death through the mitochondrial apoptosis pathway and autophagy . It also affects the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines .
Pharmacokinetics
It is known that its clinical development has been hindered due to itslow biological activities and poor solubility . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be suboptimal, impacting its bioavailability.
Result of Action
The action of Lupeol results in various molecular and cellular effects. It has been found to possess a potent antiproliferative activity in MCF-7 cells both in vitro and in vivo . It also has anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 cells .
Action Environment
The action, efficacy, and stability of Lupeol can be influenced by various environmental factors. For instance, the presence of other compounds, such as chloroquine (CQ), which inhibits the degradation of autophagosome induced by Lupeol, can affect its action . .
Biochemical Analysis
Biochemical Properties
Lup-20(29)-ene-2alpha,3beta-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect cell death through the mitochondrial apoptosis pathway and autophagy . It also influences the expression of several proteins such as Bax, caspase-9, and poly(ADP-ribose) polymerase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in the G0/G1 phase by decreasing the expression of cyclin D1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it induces mitochondrial apoptosis by increasing the expression of Bax, caspase-9, and poly(ADP-ribose) polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lup-20(29)-ene-2alpha,3beta-diol typically involves the extraction of its precursor compounds from natural sources, followed by chemical modifications. One common precursor is betulin, which can be isolated from birch bark. The extraction process often involves Soxhlet extraction with organic solvents such as cyclohexane and ethyl acetate .
Once isolated, betulin can be chemically modified to produce this compound. This modification may involve oxidation reactions using reagents like chromyl chloride to transform specific functional groups .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of betulin from birch bark, followed by chemical synthesis. The process is optimized to ensure high yield and purity of the final product. Supercritical extraction with carbon dioxide or mixtures of carbon dioxide with various solvents is also employed for efficient extraction .
Chemical Reactions Analysis
Types of Reactions
Lup-20(29)-ene-2alpha,3beta-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Chromyl chloride is commonly used for oxidizing betulin to produce this compound.
Reduction: Reducing agents like sodium borohydride can be used to modify specific functional groups.
Substitution: Various nucleophiles can be introduced to the molecule through substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, derivatives with nitrooxy groups have shown potent antiproliferative activity against cancer cells .
Scientific Research Applications
Lup-20(29)-ene-2alpha,3beta-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives with enhanced properties.
Biology: Studied for its role in inhibiting photosynthesis light reactions and energy transfer in plants.
Medicine: Exhibits significant anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Lup-20(29)-ene-2alpha,3beta-diol is unique among similar compounds due to its specific functional groups and pharmacological properties. Similar compounds include:
Lupeol: Another lupane-type triterpenoid with similar anti-inflammatory and anticancer activities.
Betulin: A precursor to this compound, known for its wide range of biological activities.
3-Epihydroxy lup-20(29)-en-19(28)-olide: A derivative with notable antitopoisomerase activity.
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLKRXCBRUCJZ-BUXXFNAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The study by [] isolated and identified twenty compounds from the seeds of Oroxylum indicum, a plant used in traditional medicine. Among these, Lup-20(29)-ene-2α,3β-diol, along with six other compounds, were reported for the first time from the Bignoniaceae family. This discovery expands the known phytochemical diversity of this plant family and suggests further research into the potential bioactivities of these compounds is warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


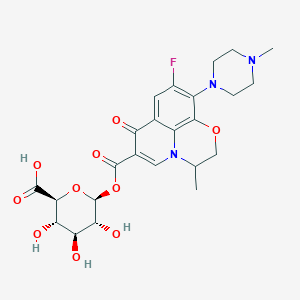

![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
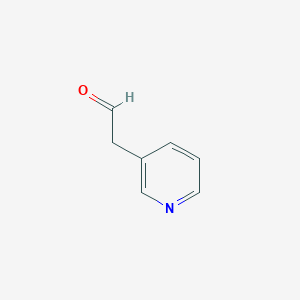



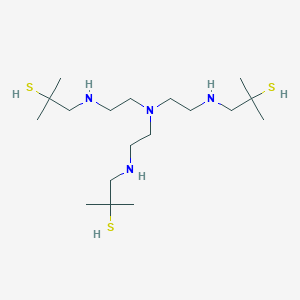

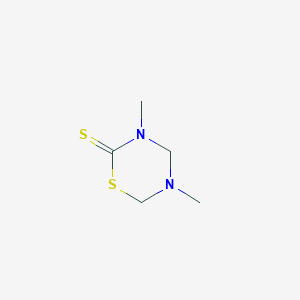
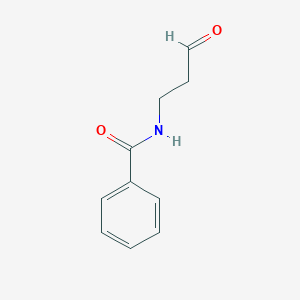
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)
